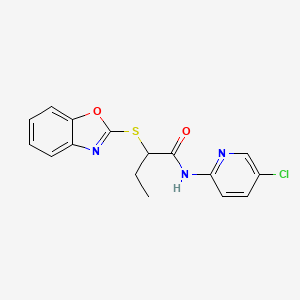![molecular formula C22H21N3O4 B5179991 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)
1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine, also known as NAP, is a compound that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being studied.
作用機序
The mechanism of action of 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine is still being studied, but it is thought to involve the modulation of several signaling pathways in the body. 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine has been shown to modulate the activity of several enzymes and receptors, including the cholinergic system, the glutamatergic system, and the adenosine system.
Biochemical and Physiological Effects:
1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective, anti-tumor, and anti-inflammatory effects, 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine has been shown to have antioxidant and anti-apoptotic effects. 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine has also been shown to modulate the immune system and to have potential as an immunomodulatory agent.
実験室実験の利点と制限
One advantage of using 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine in lab experiments is its reliability and reproducibility. The synthesis method for 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine is well-established, and the compound has been studied extensively in several areas. However, one limitation of using 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine in lab experiments is its potential toxicity. While 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine has been shown to have therapeutic potential, it may also have toxic effects at high doses.
将来の方向性
There are several future directions for research on 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine. One area of research is the development of 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine derivatives with improved therapeutic potential and reduced toxicity. Another area of research is the exploration of the potential of 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine as an immunomodulatory agent. Finally, further studies are needed to fully understand the mechanism of action of 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine is a compound that has been studied extensively for its potential therapeutic applications. Its synthesis method is reliable and efficient, and it has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to using 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine in lab experiments, its potential therapeutic applications make it an important area of research for the future.
合成法
The synthesis of 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine involves the reaction of 1-naphthol with acetic anhydride to form 1-(1-naphthyloxy)acetyl chloride, which is then reacted with 4-(4-nitrophenyl)piperazine to form 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine. This synthesis method has been used in several studies and has been shown to be reliable and efficient.
科学的研究の応用
1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine has been studied for its potential therapeutic applications in several areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease. In cancer, 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine has been shown to have anti-tumor effects and may have potential as a chemotherapy agent. In inflammation, 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
特性
IUPAC Name |
2-naphthalen-1-yloxy-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(16-29-21-7-3-5-17-4-1-2-6-20(17)21)24-14-12-23(13-15-24)18-8-10-19(11-9-18)25(27)28/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUDHHAGQYUTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)

![5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5179981.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)
